N-{[(2-{[(PHENYLFORMAMIDO)METHYL]SULFANYL}PYRIMIDIN-4-YL)SULFANYL]METHYL}BENZAMIDE
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Overview
Description
N-{[(2-{[(PHENYLFORMAMIDO)METHYL]SULFANYL}PYRIMIDIN-4-YL)SULFANYL]METHYL}BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a phenylformamido group, a pyrimidinyl group, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2-{[(PHENYLFORMAMIDO)METHYL]SULFANYL}PYRIMIDIN-4-YL)SULFANYL]METHYL}BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Phenylformamido Intermediate: This step involves the reaction of aniline with formic acid to produce phenylformamide.
Synthesis of the Pyrimidinyl Intermediate: The pyrimidinyl group is synthesized through a series of reactions involving the condensation of appropriate starting materials, such as 2-aminopyrimidine.
Coupling Reactions: The phenylformamido and pyrimidinyl intermediates are then coupled using a thiol-based reagent to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and the implementation of automated synthesis processes to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[(2-{[(PHENYLFORMAMIDO)METHYL]SULFANYL}PYRIMIDIN-4-YL)SULFANYL]METHYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{[(2-{[(PHENYLFORMAMIDO)METHYL]SULFANYL}PYRIMIDIN-4-YL)SULFANYL]METHYL}BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[(2-{[(PHENYLFORMAMIDO)METHYL]SULFANYL}PYRIMIDIN-4-YL)SULFANYL]METHYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-{[(2-{[(PHENYLFORMAMIDO)METHYL]SULFANYL}PYRIMIDIN-4-YL)SULFANYL]METHYL}BENZAMIDE: Known for its unique combination of functional groups.
N-{[(2-{[(PHENYLFORMAMIDO)METHYL]SULFANYL}PYRIMIDIN-4-YL)SULFANYL]METHYL}BENZOATE: Similar structure but with a benzoate group instead of a benzamide group.
N-{[(2-{[(PHENYLFORMAMIDO)METHYL]SULFANYL}PYRIMIDIN-4-YL)SULFANYL]METHYL}PHENYLACETAMIDE: Contains a phenylacetamide group, offering different chemical properties.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[[2-(benzamidomethylsulfanyl)pyrimidin-4-yl]sulfanylmethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S2/c25-18(15-7-3-1-4-8-15)22-13-27-17-11-12-21-20(24-17)28-14-23-19(26)16-9-5-2-6-10-16/h1-12H,13-14H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCHIBOLIUIDEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCSC2=NC(=NC=C2)SCNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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